molecular formula C12H16N4O3S B3012751 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine CAS No. 1396710-77-2

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine

Cat. No.: B3012751
CAS No.: 1396710-77-2
M. Wt: 296.35
InChI Key: NNXFBKHNYAAIGP-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine is a phthalazine derivative characterized by a 1-oxophthalazine core substituted at position 4 with a [(dimethylsulfamoylamino)methyl] group and at position 2 with a methyl group. The dimethylsulfamoylamino moiety introduces a sulfonamide functional group, which is frequently associated with enhanced solubility, metabolic stability, and target-binding affinity in medicinal chemistry . Phthalazine derivatives are well-documented in pharmaceutical research for their anti-inflammatory, anticancer, and antimicrobial activities, often attributed to their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-15(2)20(18,19)13-8-11-9-6-4-5-7-10(9)12(17)16(3)14-11/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXFBKHNYAAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methylphthalazine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylsulfamoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s differentiation from analogous phthalazine and heterocyclic derivatives lies in its substituents:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Phthalazine-1-one 4-[(Dimethylsulfamoylamino)methyl], 2-methyl Not provided Hypothesized anti-inflammatory
Compound 2d Phthalazine-1-one 4-(3,4-dimethylphenyl), 2-(4,5-dihydro-5-thiooxo-1,3,4-oxadiazol-2-yl) Not provided Anti-inflammatory (comparable to indomethacin)
Compound 2e Phthalazine-1-one 1-{2-[4-(3,4-dimethylphenyl)-1-oxophthalazin-2-yl]acetyl}-4-benzylthiosemicarbazide Not provided Anti-inflammatory
102187-53-1 Naphthalenecarboxamide 4-(diethylamino)-2-methylphenyl imino, N-methyl 375.46 Unknown (structural analog)

Key Observations :

Sulfamoyl vs. Thiooxo/Hydrazide Groups: The target compound’s dimethylsulfamoylamino group is a sulfonamide derivative, known for enhancing solubility and binding to enzymes like carbonic anhydrases . In contrast, compounds 2d and 2e feature thiooxo-oxadiazole and thiosemicarbazide groups, which may exhibit metal-chelating properties or alternative hydrogen-bonding interactions .

Core Structure Differences: Phthalazine derivatives (e.g., 2d, 2e) are distinct from naphthalenecarboxamides (e.g., 102187-53-1) in electronic and steric properties.

Anti-Inflammatory Activity: Compounds 2d and 2e demonstrated anti-inflammatory efficacy comparable to indomethacin, likely via cyclooxygenase (COX) inhibition .

Pharmacological and Physicochemical Properties
  • Solubility : Sulfamoyl groups generally enhance aqueous solubility compared to lipophilic substituents like 3,4-dimethylphenyl in 2d .
  • Metabolic Stability : The sulfonamide group in the target compound may resist oxidative metabolism better than hydrazide or thiosemicarbazide moieties in 2e .
  • Toxicity : Sulfonamides are associated with hypersensitivity risks, whereas thiooxo groups (e.g., in 2d) might pose metal-binding toxicity concerns .

Biological Activity

4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine is a compound belonging to the phthalazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR) derived from recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound features a phthalazine core, a dimethylsulfamoyl group, and a methyl substituent at the 2-position. The presence of the sulfamoyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The dimethylsulfamoyl moiety enhances solubility and binding affinity to target proteins, potentially modulating their activity.

Antifungal Activity

Recent studies have indicated that derivatives of phthalazine compounds exhibit antifungal properties. For instance, a related compound demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes. The presence of specific substituents was crucial for enhancing antifungal efficacy.

CompoundStructureAntifungal Activity
Compound 54-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneHigh against C. neoformans
Compound 10N-ethyl derivativeModerate
Compound 11N-allyl derivativeInactive

These findings suggest that modifications at the C-4 position and N-2 position are critical for maintaining or enhancing antifungal activity .

Cytotoxicity

In vitro studies have shown that certain phthalazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

Case Study:
A study evaluated the cytotoxic effects of several phthalazine derivatives on human breast cancer cells (MCF-7). Results indicated that compounds with electron-withdrawing groups at the C-6 position exhibited increased cytotoxicity compared to their non-substituted counterparts.

Structure-Activity Relationships (SAR)

The SAR analysis revealed that:

  • Substituents at C-4 : The introduction of halogen or alkyl groups significantly influences biological activity.
  • N-Position Modifications : Methylation at the N-2 position is essential for maintaining antifungal properties.

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